1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
Preparation Methods
The synthesis of 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxan-3-ylmethanol with 1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the oxan group.
1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine: This compound has a methyl group at the 1-position and an oxan group at the 3-position.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Biological Activity
1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is noted for its diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3O2. The unique structure includes a pyrazole ring with an oxan-3-yloxy group, which may influence its biological activity.
Table 1: Structural Characteristics
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H15N3O2 | Pyrazole ring with oxan substitution affecting activity |
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The activities can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, a series of pyrazole derivatives were tested against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Activity
Pyrazole derivatives have been noted for their anti-inflammatory effects. A review highlighted that certain synthesized compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could have similar effects.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For example, studies reported IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- In vitro Studies on Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Efficacy :
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(oxan-3-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2/c10-9-3-4-12(11-9)7-14-8-2-1-5-13-6-8/h3-4,8H,1-2,5-7H2,(H2,10,11) |
InChI Key |
FIFNENHAGJPWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OCN2C=CC(=N2)N |
Origin of Product |
United States |
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